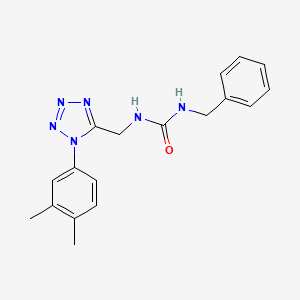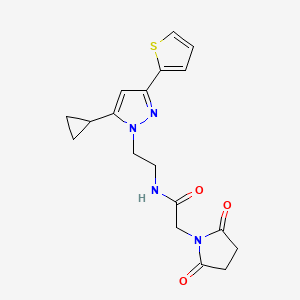
1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), a tetrazolyl group (a five-membered ring containing four nitrogen atoms and one carbon atom), and a urea group (a functional group with the structure -NH-(C=O)-NH2). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring in the benzyl group would provide a region of delocalized electrons, while the tetrazolyl group would have a high density of nitrogen atoms, which could engage in hydrogen bonding or other intermolecular interactions. The urea group could also participate in hydrogen bonding due to the presence of the -NH-(C=O)-NH2 structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzyl group could undergo electrophilic aromatic substitution or other reactions typical of benzene rings. The tetrazolyl group could participate in reactions involving the nitrogen atoms or the carbon-nitrogen bonds. The urea group could undergo reactions involving the carbonyl group or the NH2 groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzyl, tetrazolyl, and urea groups could give this compound a range of properties, including the ability to participate in hydrogen bonding, a relatively high polarity, and potentially interesting optical or electronic properties .Aplicaciones Científicas De Investigación
Crystallographic and Structural Studies
- The structural analysis of related benzoylphenylurea compounds, like chlorfluazuron, has been detailed, highlighting the significance of molecular geometry in their function as insecticides (Cho et al., 2015).
Chemical Reactions and Synthesis
- Studies have explored the reactions involving related compounds, such as thiourea and benzil, in acid solutions, which lead to products like imidazolines and disulphides, showcasing the diverse chemical reactivity of these compounds (Broan & Butler, 1991).
- Research into dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks highlights the potential of related compounds in luminescence sensing of chemicals like benzaldehyde (Shi et al., 2015).
Novel Applications in Medicinal Chemistry
- Ureas and thioureas, similar in structure to the compound , have been synthesized and evaluated for their potential as anticancer agents and in inhibiting DNA topoisomerases, indicating their medicinal relevance (Esteves-Souza et al., 2006).
Direcciones Futuras
The study of complex organic molecules like “1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea” is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and chemical biology. Future research could involve synthesizing this compound, studying its properties, and exploring its potential applications .
Propiedades
IUPAC Name |
1-benzyl-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-8-9-16(10-14(13)2)24-17(21-22-23-24)12-20-18(25)19-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENKGZZMFQOZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Methylcyclohex-3-en-1-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2958536.png)

![N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2958539.png)
![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2958540.png)
![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B2958541.png)

![(Z)-5-chloro-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2958543.png)



![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2958552.png)
